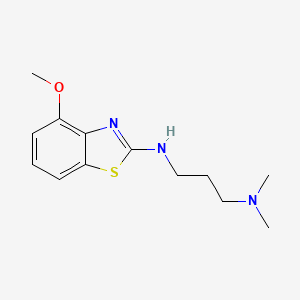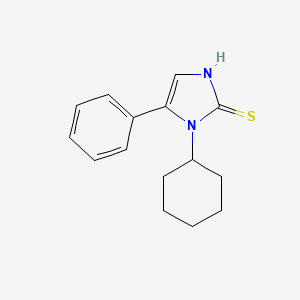amine CAS No. 1880301-38-1](/img/structure/B1416000.png)
[2-(3-Bromophenyl)ethyl](cyclobutylmethyl)amine
説明
科学的研究の応用
Pharmacological Effects and Mechanisms
- GPR119 Agonist Activity : The compound 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine, similar in structure to the queried compound, was found to act as a GPR119 agonist, showing potential in improving glucose tolerance following oral administration and exhibiting favorable pharmacokinetic profiles in rats (Negoro et al., 2012).
Cardiovascular Activity
- Cardiovascular Actions of Related Compounds : Compounds similar in structure, such as 1-(3-aminophenyl)-2-aminoethanol and its analogs, demonstrated effective pressor (blood pressure-increasing) activity. The study noted that primary amine variants of the compound were most potent, and this activity was diminished by alkyl substitution (Lands, 1952).
Analgesic Potential
- Antinociceptive Activities : Enaminone compounds structurally related to the queried compound, like methyl 4-(4′-bromophenyl)aminocyclohex-3-en-6-methyl-2-oxo-1-oate (E139), showed antinociceptive activity in formalin and hot plate tests in mice, indicating potential analgesic properties. The study also highlighted the role of GABA receptors in mediating these effects (Masocha, Kombian, & Edafiogho, 2016).
CNS Activity and Potential Applications
- CNS Activity and SAR of N-substituted Derivatives : A series of N-substituted derivatives of 1-arylimidazolidyn-2-ylideneurea and their cyclization products were evaluated for antinociceptive and serotoninergic activity. The study emphasized the compounds' effects on spontaneous locomotor activity, body temperature, and CNS activity, suggesting potential applications in pain management and mood disorders (Szacon et al., 2015).
Chemotherapeutic Potential
- Anticonvulsant Activity of Schiff Bases : Schiff bases of N-methyl and N-acetyl isatin derivatives, structurally related to the queried compound, were synthesized and exhibited significant anticonvulsant activities, with some showing better activity than standard anticonvulsant drugs. This indicates potential applications in the development of new anticonvulsants (Verma, Pandeya, Singh, & Stables, 2004).
Other Pharmacological Studies
- Adrenergic Receptor Studies : Studies on the noradrenaline alpha-receptor involved compounds structurally related to the queried compound, suggesting its potential utility in adrenergic receptor-related research and drug development (Moran, May, Kimelberg, & Triggle, 1967).
The above studies showcase a range of pharmacological effects and mechanisms of compounds structurally related to 2-(3-Bromophenyl)ethylamine, indicating its potential utility in various therapeutic and research applications, excluding direct drug use, dosage, and side effects.
特性
IUPAC Name |
2-(3-bromophenyl)-N-(cyclobutylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-13-6-2-3-11(9-13)7-8-15-10-12-4-1-5-12/h2-3,6,9,12,15H,1,4-5,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRAWWXCMLHLCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNCCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Bromophenyl)ethyl](cyclobutylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine](/img/structure/B1415918.png)

![4-(4-Bromo-2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415922.png)
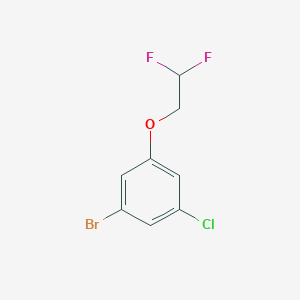
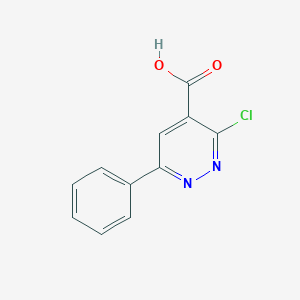

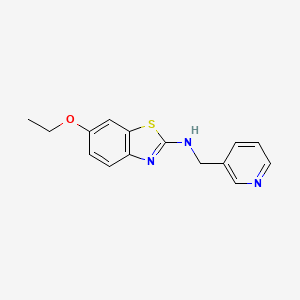
![2-[2-(2-chloro-6,7-dimethoxyquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1415931.png)
![6-[3-(3-Methylisoxazol-5-yl)propoxy]nicotinonitrile](/img/structure/B1415932.png)



